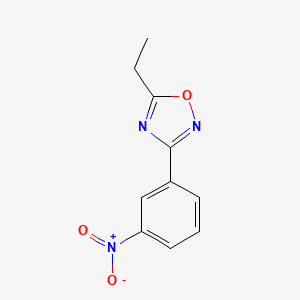

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWRVZHBRBTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674501 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-69-9 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a valuable pharmacophore due to its remarkable stability and tunable physicochemical properties.[1] Notably, it often serves as a bioisosteric replacement for amide and ester functionalities, a strategy employed to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity in drug candidates.[1][3] The diverse biological activities associated with 1,2,4-oxadiazole derivatives—including anti-inflammatory, antimicrobial, anticancer, and antiviral properties—underscore their therapeutic potential and drive the development of robust synthetic and analytical methodologies.[1][4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific derivative, This compound , tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, ensuring a reproducible and logically sound process from starting materials to a fully validated final compound.

Part I: A Rational Approach to Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2][6][7] This [4+1] atom approach is highly versatile and generally proceeds in high yield.[2] Our synthetic strategy is a two-step process, beginning with the formation of a key amidoxime intermediate followed by the final ring-closing reaction.

Figure 1: High-level synthetic pathway for the target molecule.

Step 1: Synthesis of the Key Intermediate, 3-Nitrobenzamidoxime

The foundational step in this synthesis is the conversion of a nitrile to an amidoxime. This is typically accomplished by reacting the corresponding nitrile with hydroxylamine. For our purpose, we begin with 3-nitrobenzonitrile.

Causality of Experimental Choices:

-

Reactants: 3-Nitrobenzonitrile is the logical precursor as it provides the required 3-nitrophenyl moiety at the C3 position of the oxadiazole. Hydroxylamine hydrochloride is a stable salt of hydroxylamine and is commercially available; it is activated by a base to liberate the free, more nucleophilic hydroxylamine.

-

Base: A base such as triethylamine (TEA) or sodium carbonate is used to neutralize the hydrochloride salt, driving the reaction forward.

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Experimental Protocol: Synthesis of 3-Nitrobenzamidoxime

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (1.0 eq).

-

Reagent Addition: Add ethanol as the solvent, followed by hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 16-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Add deionized water to the residue, which will precipitate the product. Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the purified 3-nitrobenzamidoxime under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: One-Pot Acylation and Cyclodehydration to Yield this compound

The final step involves the reaction of the amidoxime intermediate with an acylating agent (propanoic anhydride) followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. A one-pot procedure using a superbase medium like NaOH/DMSO is highly efficient for this transformation at room temperature.[8][9][10]

Causality of Experimental Choices:

-

Acylating Agent: Propanoic anhydride is chosen to introduce the ethyl group at the C5 position of the oxadiazole ring. It is generally more reactive than the corresponding carboxylic acid.

-

Solvent/Base System: The NaOH/DMSO system serves a dual purpose. DMSO is an aprotic polar solvent that effectively dissolves the reactants, while NaOH acts as a strong base to facilitate both the initial O-acylation of the amidoxime and the subsequent ring-closing dehydration step.[8] This system allows the reaction to proceed efficiently at ambient temperature.[8]

Experimental Protocol: Synthesis of the Target Compound

-

Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve the 3-nitrobenzamidoxime (1.0 eq) from Step 1 in dimethyl sulfoxide (DMSO).

-

Base Addition: To this solution, add powdered sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes.

-

Acylation & Cyclization: Add propanoic anhydride (1.2 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMSO and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Part II: Comprehensive Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Figure 2: Logical workflow for the characterization process.

Data Presentation: Expected Analytical Results

The following tables summarize the expected quantitative data for the successful characterization of this compound.[11]

Table 1: Physicochemical and Chromatographic Data

| Parameter | Expected Value | Justification |

| Molecular Formula | C₁₀H₉N₃O₃ | Based on the structure of the target compound.[11] |

| Molecular Weight | 219.20 g/mol | Calculated from the molecular formula.[11] |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |

| HPLC Purity | >98% | Standard requirement for drug development research. |

| TLC Rf | To be determined experimentally | Dependent on eluent; used for reaction monitoring. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Shifts | Interpretation |

| ¹H NMR | δ 8.80 (t, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 7.80 (t, 1H), 3.10 (q, 2H), 1.50 (t, 3H) | Aromatic protons of the 3-nitrophenyl group and the quartet/triplet pattern of the C5-ethyl group. |

| ¹³C NMR | δ ~178 (C5), ~168 (C3), ~148 (C-NO₂), ~122-135 (Aromatic C), ~22 (CH₂), ~11 (CH₃) | Resonances for the two oxadiazole carbons, the nitrophenyl carbons, and the ethyl group carbons. |

| FT-IR (cm⁻¹) | ~1580 (C=N), ~1530 & ~1350 (asymm/symm NO₂ stretch), ~1250 (N-O) | Characteristic vibrational modes for the oxadiazole ring and the nitro functional group. |

| Mass Spec (EI) | m/z 219 [M]⁺ | The molecular ion peak corresponding to the compound's molecular weight. |

Step-by-Step Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expertise: The distinct electronic environments of the aromatic protons on the 3-nitrophenyl ring and the characteristic upfield signals of the ethyl group provide unambiguous structural confirmation. DMSO-d₆ is a good choice if solubility in CDCl₃ is limited.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Obtain the IR spectrum of the solid sample using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Expertise: This technique is crucial for confirming the presence of key functional groups. The strong, sharp bands corresponding to the nitro group (NO₂) stretches are particularly diagnostic and confirm its incorporation.

3. Mass Spectrometry (MS)

-

Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Expertise: Mass spectrometry provides the definitive molecular weight of the synthesized compound. The observation of the molecular ion peak [M]⁺ at m/z 219 validates the overall atomic composition.

4. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient, for example, starting with 40% acetonitrile in water and ramping to 95% acetonitrile over 10 minutes.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

-

-

Trustworthiness: HPLC is the gold standard for assessing the purity of a compound. A single, sharp peak with an area percentage greater than 98% provides high confidence in the sample's purity, a critical parameter for any subsequent biological testing.

Conclusion

This guide outlines a robust and scientifically-grounded pathway for the synthesis and comprehensive characterization of this compound. By detailing not only the experimental steps but also the underlying rationale, this document serves as a practical tool for researchers in medicinal chemistry and drug development. The successful application of this multi-step synthesis, coupled with rigorous spectroscopic and chromatographic validation, will yield a high-purity compound suitable for further investigation in discovery programs.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

For correspondence: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole heterocycle is a cornerstone scaffold in modern medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, this compound. Due to the limited availability of direct experimental data for this exact molecule, this document establishes a predicted property profile based on structurally analogous compounds and outlines detailed, field-proven methodologies for its empirical determination and characterization. We delve into the rationale behind experimental design for synthesis, structural elucidation, and the assessment of key drug-like properties such as solubility and lipophilicity. Furthermore, this guide integrates computational approaches and discusses the profound implications of these physicochemical characteristics on the drug development lifecycle. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, synthesize, and evaluate this promising chemical entity.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its prevalence in drug discovery is not accidental; the ring system is exceptionally stable under a wide range of chemical and biological conditions, a trait that contributes to favorable metabolic profiles in potential drug candidates.[3] The arrangement of nitrogen and oxygen atoms allows for a variety of non-covalent interactions with biological targets like enzymes and receptors, while its overall electronic nature makes it an effective bioisosteric replacement for esters and amides, improving pharmacokinetic properties such as oral bioavailability.[3] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[2][3] The subject of this guide, this compound, combines this privileged scaffold with substituents—an ethyl group and a 3-nitrophenyl moiety—that are expected to modulate its physicochemical and biological profile significantly.

Subject Compound Profile: this compound

This section details the fundamental structural and chemical information for the target compound.

Structure:

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₉N₃O₃ | PubChem[4] |

| Molecular Weight | 219.20 g/mol | PubChem[4] |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC(=CC=C2)[O-] | PubChem[4] |

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are predicted based on computational models and data from structurally similar analogs, such as the positional isomer 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[5] These values serve as essential benchmarks for guiding experimental design.

Table 2: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Rationale & Significance in Drug Development |

| Melting Point (°C) | 130 - 145 | A defined melting point is a primary indicator of purity. The predicted range is based on related compounds like N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (131–133 °C).[3] |

| cLogP | ~2.5 - 3.0 | The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. This range suggests good membrane permeability, a key factor for oral absorption. |

| Topological Polar Surface Area (TPSA) | ~75 - 85 Ų | TPSA is a strong predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 5 (3 from nitro, 2 from oxadiazole) | Hydrogen bond acceptors are crucial for target binding and solubility. |

| Aqueous Solubility | Low to Moderate | The aromatic nature and nitro group suggest limited aqueous solubility, which must be experimentally verified and potentially improved for drug delivery. |

Methodologies for Experimental Determination & Characterization

To move from prediction to empirical fact, a logical workflow of synthesis, purification, and characterization is required. The following protocols are designed to be self-validating, where the output of one technique confirms the findings of another.

Synthesis and Purification Workflow

The most common and efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid derivative.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Acylation: To a solution of 3-nitrobenzamidoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.2 eq). Slowly add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Rationale: The amidoxime acts as the nucleophile. TEA is a non-nucleophilic base used to quench the HCl byproduct generated from the acyl chloride, driving the reaction forward.

-

-

Cyclodehydration: Once the acylation is complete, the solvent can be removed under reduced pressure. The resulting crude O-acyl intermediate is then dissolved in a high-boiling point solvent like toluene or xylene and heated to reflux (or subjected to microwave irradiation at ~120 °C) for 2-10 hours.

-

Rationale: Thermal energy promotes the intramolecular cyclization and dehydration, which is the key ring-forming step. Microwave synthesis can significantly reduce reaction times.[2]

-

-

Workup and Purification: After cooling, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Integrated Structural Elucidation

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Caption: A self-validating workflow for compound characterization.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | Multiplets in the aromatic region (δ 7.5-8.5 ppm); A quartet for the -CH₂- group (δ ~3.0 ppm); A triplet for the -CH₃ group (δ ~1.4 ppm). | The distinct splitting patterns and chemical shifts will confirm the connectivity of the ethyl group and the substitution pattern on the nitrophenyl ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for two distinct C=N bonds of the oxadiazole ring (δ ~160-175 ppm); Aromatic carbon signals; Aliphatic signals for the ethyl group. | Confirms the carbon framework, including the key heterocyclic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ ion at m/z ≈ 220.06 | Provides definitive confirmation of the molecular weight, matching the molecular formula C₁₀H₉N₃O₃. |

| FT-IR (KBr, cm⁻¹) | Strong absorbances at ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric -NO₂ stretch); Bands at ~1600 cm⁻¹ (C=N stretch); Bands at ~1200 cm⁻¹ (C-O-C stretch). | Confirms the presence of critical functional groups, particularly the nitro group and the oxadiazole ring system. |

Key Physicochemical Assays

Protocol: Melting Point Determination

-

A small amount of the purified, crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid is liquefied is recorded.

-

Rationale: A sharp melting range (e.g., < 2 °C) is a strong indicator of high purity.

-

Protocol: Kinetic Aqueous Solubility (Nephelometry)

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Using a liquid handling system, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS, pH 7.4).

-

Allow the solutions to equilibrate for 1-2 hours at room temperature.

-

Measure the turbidity of each solution using a nephelometer. The point at which precipitation is first observed indicates the kinetic solubility limit.

-

Rationale: This high-throughput method simulates the conditions after rapid dilution of a compound in the bloodstream, providing a physiologically relevant measure of solubility critical for early-stage drug discovery.

-

Protocol: Lipophilicity (Shake-Flask Method for LogP)

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with n-octanol.

-

The biphasic mixture is shaken vigorously for 1 hour to allow for partitioning, then centrifuged to separate the layers.

-

The concentration of the compound in both the aqueous and octanol layers is determined using UV-Vis spectroscopy or HPLC.

-

LogP is calculated as: Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Rationale: This classic method provides a direct measure of the compound's partitioning between a nonpolar (octanol) and polar (water) phase, which is fundamental to predicting its absorption and distribution characteristics.

-

Computational Modeling in Property Prediction

Modern drug development leverages computational chemistry to predict properties before synthesis, saving time and resources. Techniques like Density Functional Theory (DFT) can provide valuable insights.[6]

-

Geometry Optimization: DFT calculations can predict the most stable 3D conformation of the molecule.

-

Electronic Properties: The calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can help predict the molecule's reactivity and stability.

-

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use computed physicochemical properties (like those in Table 2) to predict biological activities against various targets.[7]

Relevance in Drug Development and Future Directions

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

-

ADME Profile: The predicted moderate lipophilicity and TPSA suggest the compound may have good oral absorption and cell permeability. However, its low predicted aqueous solubility could be a limiting factor, potentially requiring formulation strategies to improve bioavailability.

-

Therapeutic Potential: The presence of the nitrophenyl group is significant. Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[8] The 1,3,4-oxadiazole class (a close isomer) has shown promise as inhibitors of enzymes like peptide deformylase in bacteria and VEGFR2 in cancer pathways.[6][9] It is plausible that this compound could be explored for similar activities. Future work should focus on screening this compound against a panel of cancer cell lines and bacterial strains to determine its biological activity profile.

Conclusion

This compound is a compound of significant interest, built upon the robust and versatile 1,2,4-oxadiazole scaffold. While direct experimental data remains to be published, a robust predictive profile can be constructed based on established chemical principles and data from analogous structures. This guide provides the necessary framework for its synthesis, purification, and comprehensive physicochemical characterization. The detailed methodologies herein offer a clear and logical path for researchers to empirically determine the properties of this molecule, paving the way for the exploration of its potential biological activities and its future in the landscape of drug discovery.

References

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

-

5-Ethyl-3-(4-nitrophenyl)-1, 2, 4-oxadiazole, min 98%, 100 grams. Oakwood Chemical. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available at: [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Research Square. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules. Available at: [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Available at: [Link]

-

(5S)-5-Ethyl-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazole. SpectraBase. Available at: [Link]

-

Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a "privileged structure," a testament to its versatile bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This guide delves into the hypothetical mechanism of action of a specific, yet under-characterized derivative: 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. While direct empirical data for this compound is sparse[3], a wealth of information on analogous structures allows for a scientifically grounded exploration of its potential biological targets and pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating a research program aimed at elucidating the precise mechanism of this promising molecule. By synthesizing existing knowledge with a proposed investigational workflow, we aim to bridge the gap between chemical structure and biological function.

The 1,2,4-Oxadiazole Core: A Foundation of Versatile Pharmacology

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to act as a bioisostere for ester and amide functionalities.[4] This has led to the development of numerous 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities.[1][2]

Established Biological Activities of 1,2,4-Oxadiazole Derivatives

The therapeutic potential of this scaffold is underscored by the diverse range of biological targets modulated by its derivatives. A summary of these activities is presented below:

| Therapeutic Area | Target/Mechanism | Example Activity |

| Neurodegenerative Diseases | Inhibition of cholinesterases (AChE and BChE) | Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.[4][5] |

| Oncology | Inhibition of kinases (e.g., EGFR, RET), histone deacetylases (HDACs), and STAT3 | Derivatives have been developed as inhibitors of critical cell signaling proteins, showcasing their potential as anticancer agents.[4][6] |

| Infectious Diseases | Antifungal and antibacterial activity | The 1,2,4-oxadiazole nucleus has been incorporated into compounds with significant activity against various fungal and bacterial strains.[7][8] |

| Metabolic Disorders | Inhibition of α-amylase and α-glucosidase | Certain derivatives have shown potent inhibition of enzymes involved in carbohydrate metabolism, suggesting a role in diabetes management.[9] |

| Inflammatory Conditions | General anti-inflammatory effects | A number of 1,3,4-oxadiazole derivatives (a related isomer) have demonstrated significant anti-inflammatory properties in preclinical models.[10][11] |

Structural Dissection and Mechanistic Hypothesis for this compound

The specific substituents on the 1,2,4-oxadiazole ring are critical determinants of its biological activity. In the case of this compound, two key features guide our mechanistic hypotheses: the 5-ethyl group and the 3-(3-nitrophenyl) moiety.

-

The 5-Ethyl Group: This small alkyl group is likely to influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

-

The 3-(3-nitrophenyl) Moiety: The presence of a nitro group on the phenyl ring is particularly noteworthy. Nitroaromatic compounds are known to be bio-reducible and can participate in a variety of biological processes. Furthermore, the substitution pattern on the phenyl ring can dictate binding selectivity.

Based on these structural features and the known activities of related compounds, we propose the following primary hypothesis:

Primary Hypothesis: this compound acts as an inhibitor of a key enzyme involved in cellular signaling or metabolism.

The broad inhibitory profile of the 1,2,4-oxadiazole scaffold suggests that an unbiased screening approach would be most effective in identifying the specific target.

A Proposed Experimental Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended. This workflow is designed to be self-validating at each stage, ensuring a high degree of scientific rigor.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Target Identification

-

High-Throughput Screening (HTS):

-

Objective: To identify potential enzyme targets from a broad, unbiased panel.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Utilize a commercial HTS service to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases, phosphatases, proteases, and other common drug targets.

-

Identify "hits" as targets exhibiting significant inhibition (e.g., >50%) in the primary screen.

-

-

-

Phenotypic Screening:

-

Objective: To identify cellular processes affected by the compound.

-

Protocol:

-

Screen the compound against a panel of human cancer cell lines (e.g., the NCI-60 panel) to determine its anti-proliferative activity.

-

Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Analyze the pattern of activity to generate hypotheses about the mechanism (e.g., COMPARE analysis).

-

-

Phase 2: In Vitro Validation

-

IC50 Determination:

-

Objective: To quantify the inhibitory potency of the compound against the identified "hits."

-

Protocol:

-

Perform dose-response assays for each validated hit from the HTS.

-

Incubate the target enzyme with a range of concentrations of the compound.

-

Measure enzyme activity using a suitable substrate (e.g., a fluorescent or luminescent substrate).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Direct Binding Assays:

-

Objective: To confirm a direct physical interaction between the compound and the target protein.

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow a series of concentrations of the compound over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Analyze the binding kinetics to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

-

-

Hypothesized Signaling Pathway and Conclusion

Assuming, for illustrative purposes, that the screening and validation workflow identifies a specific kinase, such as a receptor tyrosine kinase (RTK), as a primary target, the hypothesized signaling pathway could be visualized as follows:

Caption: Hypothesized inhibition of an RTK signaling pathway.

In this scenario, this compound would bind to the RTK, preventing its activation and downstream signaling through the PI3K/Akt/mTOR pathway, ultimately leading to a reduction in cell proliferation and survival. This hypothesis would then be rigorously tested through the cellular mechanism and in vivo confirmation phases of the proposed workflow.

References

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (2023). PubMed. Retrieved January 4, 2026, from [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Indian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. (2020). Encyclopedia.pub. Retrieved January 4, 2026, from [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2023). Research Square. Retrieved January 4, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 1,3,4-OXADIAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research & Reviews: Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Retrieved January 4, 2026, from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

"biological activity of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-depth Technical Guide on the Prospective Biological Activity of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a prospective analysis of the potential biological activity of a novel derivative, this compound. While specific experimental data for this compound is not yet available in the public domain, this document synthesizes existing knowledge on structurally related nitrophenyl-substituted oxadiazoles to propose a likely biological activity profile and to provide detailed experimental workflows for its investigation. The primary focus is on the hypothesized antiproliferative and cytotoxic effects against cancer cells, a common therapeutic target for this class of compounds.[3] This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar 1,2,4-oxadiazole derivatives.

Introduction: The 1,2,4-Oxadiazole Core in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This has led to its incorporation into a multitude of biologically active molecules. The presence of a nitro group on a phenyl ring attached to a heterocyclic core is a common feature in compounds with demonstrated cytotoxic and antimicrobial activities.[3][4][5] Specifically, the meta-position of the nitro group has been noted as favorable for certain biological activities in related heterocyclic structures.[1] Therefore, this compound is a compound of significant interest for biological evaluation.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be designed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1] A common and effective route involves the cyclization of an amidoxime with a carboxylic acid derivative. In this proposed synthesis, 3-nitrobenzaldehyde would be converted to the corresponding amidoxime, which is then reacted with propanoic anhydride or propionyl chloride to yield the target molecule.

Caption: Workflow for cell cycle analysis using flow cytometry.

Data Presentation and Interpretation

Antiproliferative Activity Data

The results of the SRB assay should be presented in a table summarizing the IC50 values of this compound against the tested cancer cell lines.

| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |

| MCF-7 | TBD | TBD |

| A549 | TBD | TBD |

| HCT-116 | TBD | TBD |

TBD: To be determined experimentally.

A lower IC50 value indicates higher cytotoxic potency. According to the National Cancer Institute, a crude extract is considered to have in vitro cytotoxic activity if the IC50 value is ≤20 µg/mL. [6]For pure compounds, IC50 values in the low micromolar or nanomolar range are generally considered promising.

Cell Cycle Analysis Data

The data from the flow cytometry analysis should be presented as histograms showing the distribution of cells in the different phases of the cell cycle for the control and compound-treated groups. A bar chart can be used to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.

Conclusion

While experimental data on this compound is not yet available, this guide provides a scientifically grounded framework for its synthesis and biological evaluation. Based on the known activities of structurally related compounds, it is reasonable to hypothesize that this molecule will possess antiproliferative and cytotoxic properties. The detailed experimental protocols provided herein offer a clear path for researchers to investigate this potential and to elucidate the compound's mechanism of action. The findings from these proposed studies will be crucial in determining the therapeutic potential of this novel 1,2,4-oxadiazole derivative.

References

-

Biernacki, K., Daśko, M., Wróblewska, A., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Gomha, S. M., Abdel-aziz, M. M., & Abdel-khalik, M. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. [Link]

-

Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4933. [Link]

-

Yurttaş, L., Çavuşoğlu, B. K., & Cantürk, Z. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(3), 1438–1447. [Link]

-

Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

-

Osorio-López, C. Y., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3701. [Link]

-

Gowramma, B., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2645. [Link]

-

Artanti, N., et al. (2011). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Scientifica, 2011, 785415. [Link]

-

Bhat, K. S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 2(10), 2603-2608. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Zihlif, M. A., et al. (2020). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Pharmaceutical Biology, 58(1), 1083-1090. [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Rehman, A. U., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Ahmad, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Kumar, G. V., et al. (2014). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 47-52. [Link]

-

Zheleva-Dimitrova, D. Z., et al. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Molecules, 26(16), 4945. [Link]

-

Kumar, N. V., et al. (2012). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 4(3), 1145-1151. [Link]

-

Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690–2697. [Link]

-

Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs. [Link]

-

Kumar, A., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-214. [Link]

-

ResearchGate. (n.d.). Antiproliferative activity screening of 6h in vitro. ResearchGate. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

-

Dkhar Gatphoh, B. F., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(4), 779-788. [Link]

-

Pieters, L., et al. (2001). Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. Bioorganic & Medicinal Chemistry, 9(7), 1619-1625. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

A Senior Application Scientist's Perspective on Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. As a member of the 1,2,4-oxadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, a systematic and robust preclinical assessment is paramount to elucidating its therapeutic potential and mechanism of action.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a logical progression of experiments from broad phenotypic screening to more targeted mechanistic studies.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential across a panel of relevant cell lines.[5][6][7] This foundational data informs dose-selection for subsequent, more complex assays and provides early insights into potential therapeutic windows and liabilities.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery to assess a compound's ability to inhibit cell growth or induce cell death.[7] This initial screening helps to identify compounds with potential as cytotoxic agents (e.g., for oncology) or to eliminate non-specific, broadly toxic molecules from further consideration for other therapeutic areas.[7][8] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[9]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[6][9] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living, metabolically active cells.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[6][9]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create serial dilutions of the compound in complete culture medium.

-

Treatment: Remove the culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).[5]

-

Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][9]

Data Presentation: Hypothetical IC50 Values

The following table illustrates how to present the IC50 values for this compound across different cell lines after a 48-hour treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | e.g., 12.5 |

| A549 | Lung Cancer | e.g., 20.1 |

| HeLa | Cervical Cancer | e.g., 15.8 |

| HEK293 | Normal Kidney | e.g., >100 |

A higher IC50 value in the normal cell line compared to the cancer cell lines would suggest a degree of selectivity, a desirable characteristic for a potential therapeutic agent.[6]

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[5]

Part 2: Elucidating the Mechanism of Action (MoA)

Following the initial cytotoxicity profiling, the next logical step is to investigate the underlying mechanism by which this compound exerts its effects. This involves identifying its molecular target(s) and the biological pathways it modulates.[10][11]

Target Identification Strategies

Identifying the protein target of a small molecule is a crucial step in drug discovery and chemical biology.[10][12] Several complementary approaches can be employed:

-

Direct Biochemical Methods: These methods involve the direct detection of binding between the small molecule and its protein target.[10] Affinity-based pull-down assays are a common technique where the small molecule is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture its binding partners from cell lysates.[13] The captured proteins are then identified by mass spectrometry.[13]

-

Genetic Interaction Methods: Techniques like RNA interference (RNAi) can be used to identify genes that, when silenced, produce a similar phenotype to that induced by the small molecule.[10] This suggests that the protein products of these genes may be part of the target pathway.

-

Computational Inference: In silico methods can be used to predict potential targets based on the chemical structure of the small molecule and its similarity to compounds with known targets.[11]

Workflow for Affinity-Based Target Identification

Caption: Workflow for affinity-based pull-down for target identification.[13]

Pathway Analysis and Target Validation

Once potential targets are identified, it is essential to validate them and understand their role in the observed phenotype.[14]

-

In Vitro Enzyme Assays: If the identified target is an enzyme, its activity can be directly measured in the presence and absence of the compound to confirm inhibition or activation. For example, if a kinase is identified, a kinase activity assay can be performed.

-

Western Blotting: This technique can be used to assess changes in the expression or post-translational modification of the target protein and downstream signaling molecules upon treatment with the compound.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Part 3: Exploring Potential Therapeutic Applications

The 1,2,4-oxadiazole scaffold is present in compounds with a variety of biological activities, including anticancer, antifungal, and immunomodulatory effects.[1][15][16] Therefore, it is prudent to explore these potential applications for this compound.

Anticancer Potential

Many 1,2,4-oxadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[1][17] Further investigation into the anticancer potential of the topic compound could involve:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Invasion and Migration Assays: To assess the compound's ability to inhibit cancer cell metastasis.

Antifungal Activity

Some 1,2,4-oxadiazole derivatives have been identified as potent antifungal agents.[15] The antifungal activity of this compound can be evaluated using:

-

Broth Microdilution Assay: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of 1,2,4-oxadiazole derivatives.[16] To explore this, one could perform:

-

Cytokine Release Assays: To measure the effect of the compound on the production of pro- and anti-inflammatory cytokines in immune cells.

-

Macrophage Polarization Assays: To determine if the compound can influence the differentiation of macrophages into different functional phenotypes.[16]

Conclusion

The in vitro evaluation of this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from initial, broad-based cytotoxicity screening to more focused mechanistic studies aimed at target identification and pathway analysis. By following this framework, researchers can build a comprehensive preclinical data package to thoroughly characterize the biological activity of this novel compound and assess its therapeutic potential.

References

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).

- Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays - Benchchem. (n.d.).

- Schenone, S., Brullo, C., & Musumeci, F. (2017). Target identification and mechanism of action in chemical biology and drug discovery. RSC Medicinal Chemistry, 8(5), 479–490.

- Ziegler, S., Pries V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.

- Yin, J., He, W., Ye, T., & Wang, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Bejcek, B., Glicksman, M., ... & Weidner, J. (2014). Cytotoxic profiling of annotated and diverse chemical libraries using quantitative high throughput screening. ACS Chemical Biology, 9(1), 210-221.

- Cytotoxicity Assays | Life Science Applications. (n.d.).

- Target Identification and Validation (Small Molecules) - University College London. (n.d.).

- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).

- Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, H., & Li, B. (2021).

- Ostrowska, K., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Singh, G., Kumar, D., & Singh, A. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4395.

- Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives.

- de Oliveira, R. B., de Lima, M. C., de Fátima, Â., & de Oliveira, A. C. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Toxicology and Applied Pharmacology, 475, 116639.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2432.

- (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2432.

- Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296.

- Synthesis and evaluation of some novel [5-(4- substituted)-2, 3-dihydro-1,3,4-oxadiazol-2-yl] aryl oxadiazole derivatives and different biological activities in vitro. - JETIR. (n.d.).

- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - MDPI. (n.d.).

- Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Chemical and Pharmaceutical Research, 8(1), 442-453.

- This compound - PubChem. (n.d.).

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (n.d.).

- Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC - NIH. (n.d.).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. opentrons.com [opentrons.com]

- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and confirmation of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and provides in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and supported by authoritative literature.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a versatile scaffold in medicinal chemistry known for a wide range of biological activities.[1] The structural confirmation of such novel compounds is a critical step in the synthesis and drug discovery process, ensuring the integrity of the molecule for further biological evaluation. Spectroscopic analysis is the cornerstone of this confirmation, providing a detailed "fingerprint" of the molecule's atomic and molecular structure. This guide will walk through the acquisition and interpretation of the key spectroscopic data for the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

A. Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[3]

Caption: Workflow for IR Spectroscopic Analysis.

B. Expected IR Data and Interpretation

The IR spectrum will show characteristic absorption bands for the nitro group, the aromatic ring, and the oxadiazole moiety.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |

| ~2980-2850 | C-H stretch | Aliphatic C-H | Corresponding to the ethyl group. |

| ~1610 | C=N stretch | Oxadiazole ring | A key indicator of the heterocyclic ring system. [4] |

| ~1590, ~1480 | C=C stretch | Aromatic ring | Vibrations of the phenyl ring. |

| ~1530 | N-O asymmetric stretch | Nitro group (NO₂) | Strong absorption, characteristic of nitro compounds. |

| ~1350 | N-O symmetric stretch | Nitro group (NO₂) | Another strong, defining peak for the nitro group. |

| ~1250 | C-O-C stretch | Oxadiazole ring | Characteristic of the ether-like linkage within the ring. [5] |

| ~850-750 | C-H bend | Aromatic C-H (out-of-plane) | Bending vibrations indicative of the substitution pattern on the phenyl ring. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

A. Experimental Protocol: MS Data Acquisition

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile. [2] 2. Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound (C₁₀H₉N₃O₃, MW = 219.2 g/mol ).

-

For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to determine the exact mass to several decimal places.

Caption: Workflow for Mass Spectrometric Analysis.

B. Expected MS Data and Interpretation

The mass spectrum should confirm the molecular weight and provide insight into the compound's stability and fragmentation pathways.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 220.07 | [M+H]⁺ | Protonated molecular ion (for ESI). The molecular formula is C₁₀H₉N₃O₃. [6][7] |

| 219.06 | [M]⁺ | Molecular ion (for EI). |

| 190.06 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 173.06 | [M - NO₂]⁺ | Loss of the nitro group. |

| 147.04 | [C₇H₄N₂O]⁺ | Fragment corresponding to the 3-nitrophenyl nitrile cation. |

| 121.03 | [C₇H₅O]⁺ | Benzoyl cation fragment. |

| 102.02 | [C₆H₄N]⁺ | Nitrophenyl fragment. |

The fragmentation of nitrophenyl-substituted oxadiazoles often involves cleavage of the heterocyclic ring and loss of small neutral molecules. [8][9]High-resolution mass spectrometry would be expected to confirm the elemental composition of the molecular ion and key fragments, providing unequivocal evidence for the compound's identity.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural confirmation of this compound. By following the detailed protocols and utilizing the interpretive guidance provided in this document, researchers can confidently verify the synthesis of their target compound. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for chemical characterization, a fundamental requirement for advancing any compound in the research and development pipeline.

References

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available at: [Link]

-

Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available at: [Link]

-

Fragmentation at Electron Impact of Nitro Derivatives of 1,2,4-Oxadiazole and 1,2,3Triazole. ResearchGate. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole. SpectraBase. Available at: [Link]

-

Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. National Institutes of Health. Available at: [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials. Pharmacia. Available at: [Link]

-

Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. American Chemical Society. Available at: [Link]

-

mass spectrometry of oxazoles. Heterocycles. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Green Synthesis and Biological Evaluation of Substituted 1,3,4- Oxadiazoles Through Ethyl Chloroformate and 2-Amino. African Journal of Biomedical Research. Available at: [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. Available at: [Link]

-

Effect of regioisomerism on the mesomorphic and photophysical behavior of oxadiazole-based tris(N-salicylideneaniline)s. Royal Society of Chemistry. Available at: [Link]

-

5-Ethyl-3-(4-nitrophenyl)-1, 2, 4-oxadiazole, min 98%, 100 grams. A&A Pharmachem. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Pakistan Journal of Chemistry. Available at: [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]

-